molecular formula C21H16FN3O2S B2849125 2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1021116-09-5

2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

Cat. No.: B2849125
CAS No.: 1021116-09-5
M. Wt: 393.44
InChI Key: VEPAANYVSKQYKZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide (CAS 1021116-09-5) is a synthetic small molecule with a molecular formula of C21H16FN3O2S and a molecular weight of 393.4 g/mol . This compound features a distinctive molecular architecture comprising a 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core scaffold substituted with a 4-fluorophenylacetamide group at the 3-position and a phenylacetamide side chain. The SMILES notation for this compound is Cc1cc(=O)n2c(-c3cccc(NC(=O)Cc4ccc(F)cc4)c3)csc2n1 . This compound belongs to the thiazolo[3,2-a]pyrimidin-5-one class of heterocyclic compounds, which have demonstrated significant potential in oncological research . Structural analogs within this chemical class have exhibited promising biological activity in preclinical models, particularly against renal cancer cell lines such as UO-31 . Research indicates that related thiazolo[3,2-a]pyrimidin-5-one derivatives show correlation with rapamycin in COMPARE analyses and have demonstrated moderate inhibitory activity against key kinase targets including mTOR and PI3Kα, which are crucial components in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers . The fluorophenyl moiety incorporated into the molecular structure may enhance membrane penetration and target binding affinity, potentially improving cellular activity compared to non-fluorinated analogs. The primary research applications for this compound include use as a reference standard in kinase inhibition studies, a chemical probe for investigating dysregulated signaling pathways in cancer biology, a lead compound for structure-activity relationship (SAR) studies in medicinal chemistry optimization, and a tool compound for evaluating potential anticancer therapeutics in in vitro screening assays. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound appropriately in accordance with their institution's chemical safety guidelines.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13-9-20(27)25-18(12-28-21(25)23-13)15-3-2-4-17(11-15)24-19(26)10-14-5-7-16(22)8-6-14/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPAANYVSKQYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core Modifications

Thiazolo[3,2-a]pyrimidin vs. Pyrimidinyl Derivatives

  • Compounds 13d–13g (): These analogues feature pyrimidinylamino or pyrimidinyloxy groups without the fused thiazole ring. The absence of sulfur may reduce rigidity and alter binding affinities in biological systems. For example, 13e (m/z 535.2312) includes a methylsulfonylphenyl group, which increases polarity and may improve solubility compared to the target compound .

Substituent Effects

Halogenated Aryl Groups

  • 4-Fluorophenyl (Target): Fluorine’s electronegativity enhances lipophilicity (logP) and bioavailability. 3-Trifluoromethylphenyl (Compound 13f, ): The CF₃ group in 13f (m/z 525.2342) offers stronger electron-withdrawing effects, which could enhance binding to hydrophobic pockets in target proteins .

Acetamide vs. Sulfonamide ()

  • The target’s acetamide group enables hydrogen bonding via NH and carbonyl groups, similar to sulfonamides in pesticides like flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide). However, sulfonamides generally exhibit higher acidity, affecting solubility and protein interactions .

Melting Points and Solubility

  • Example 83 () has a high melting point (302–304°C), indicative of strong crystal packing via hydrogen bonds. The target compound’s melting point is unreported but may be lower due to the flexible acetamide side chain .

Data Table: Key Structural and Physical Properties

Compound Name/ID Core Structure Substituents Molecular Weight (Da) Yield (%) Key Properties
Target Compound Thiazolo[3,2-a]pyrimidin 4-Fluorophenyl, 7-methyl-5-oxo ~413.4 (calculated) N/A Potential kinase inhibition
13d () Pyrimidinylamino Pyrrolidinylpropyl 491.2592 28.26 Moderate solubility, NMR confirmed
13f () Pyrimidinyloxy 3-Trifluoromethylphenyl 525.2342 34.32 High lipophilicity
Example 83 () Chromen-4-one Fluorophenyl, dimethylamino 571.1988 19 High melting point (302–304°C)
Flumetsulam () Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl 325.3 N/A Herbicide, sulfonamide acidity

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the 4-fluorophenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Critical Parameters : Temperature (60–100°C), solvent choice (DMF or THF), and catalysts (e.g., Pd for coupling) significantly impact yield. Purification via column chromatography or recrystallization is essential for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the thiazolo-pyrimidine core and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds show planar thiazole rings and dihedral angles <10° between aromatic groups .

Q. How can researchers assess the compound’s in vitro biological activity?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, IC50_{50} ~15 µM observed in similar thiazolo-pyrimidine derivatives) .
  • Enzyme Inhibition : Screen against kinases (e.g., COX-2) using fluorogenic substrates; IC50_{50} values compared to reference inhibitors (e.g., celecoxib) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between similar compounds be resolved?

  • Methodological Answer :

  • Comparative Analysis : Evaluate structural variations (e.g., substituents on the phenyl ring) using SAR tables (e.g., IC50_{50} shifts from 15 µM to >50 µM with chloro vs. fluoro groups) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, fluorophenyl derivatives may upregulate apoptosis pathways more selectively than chlorinated analogs .

Q. What computational approaches predict binding modes to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). The fluorophenyl group shows hydrophobic interactions in the active site .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. How can researchers optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, improving logP from 3.2 to 2.5 .
  • Co-crystallization : Use co-solvents (PEG 400) or cyclodextrins to enhance aqueous solubility (>2 mg/mL achieved in analogs) .

Q. What strategies address discrepancies in enzyme inhibition data across studies?

  • Methodological Answer :

  • Assay Standardization : Control for ATP concentration in kinase assays (e.g., 10 µM ATP vs. 1 mM) to avoid false negatives .
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) to measure binding kinetics (KD_D <1 µM indicates high affinity) .

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